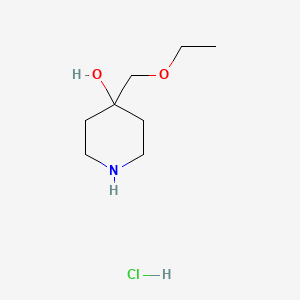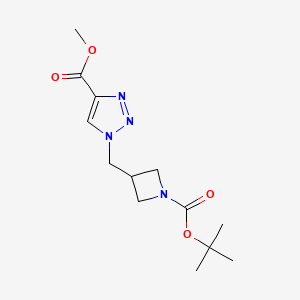![molecular formula C11H10O4S B13917544 (1R,5S)-1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13917544.png)
(1R,5S)-1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S)-1-(Phenylsulfonyl)-3-oxabicyclo[310]hexan-2-one is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-1-(Phenylsulfonyl)-3-oxabicyclo[310]hexan-2-one typically involves multiple steps, starting from readily available starting materials One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic core
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(1R,5S)-1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the phenylsulfonyl group or to reduce other functional groups within the molecule.
Substitution: The phenylsulfonyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce simpler bicyclic compounds.
Aplicaciones Científicas De Investigación
(1R,5S)-1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used to study reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: Its unique structure makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (1R,5S)-1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one exerts its effects depends on the specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and the introduction of functional groups. The molecular targets and pathways involved would vary based on the specific reaction or application being studied.
Comparación Con Compuestos Similares
Similar Compounds
(1R,5S)-1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexane: Lacks the ketone group, which affects its reactivity and applications.
(1R,5S)-1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-ol: Contains a hydroxyl group instead of a ketone, leading to different chemical properties and reactivity.
Uniqueness
The presence of the ketone group in (1R,5S)-1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one makes it unique compared to its analogs. This functional group significantly influences its reactivity and the types of reactions it can undergo, making it a valuable compound for various synthetic applications.
Propiedades
Fórmula molecular |
C11H10O4S |
|---|---|
Peso molecular |
238.26 g/mol |
Nombre IUPAC |
(1R,5S)-1-(benzenesulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C11H10O4S/c12-10-11(6-8(11)7-15-10)16(13,14)9-4-2-1-3-5-9/h1-5,8H,6-7H2/t8-,11+/m0/s1 |
Clave InChI |
GECNRSTUNRQQBC-GZMMTYOYSA-N |
SMILES isomérico |
C1[C@@H]2[C@]1(C(=O)OC2)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
C1C2C1(C(=O)OC2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13917496.png)



![tert-butyl 8'-bromo-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate](/img/structure/B13917521.png)





